[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride
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Overview
Description
[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride is a solid compound, typically appearing as white or pale yellow crystals. It exhibits high thermal stability and photostability. The molecular formula of this compound is C25H21ClN3P, and it has a molecular weight of 429.89 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that this compound is often used as a reagent in organic synthesis .
Biochemical Pathways
As a reagent in organic synthesis, it’s likely involved in various biochemical pathways depending on the specific reactions it’s used in .
Pharmacokinetics
As a synthetic reagent, its bioavailability would depend on the specific conditions of the reaction it’s used in .
Result of Action
As a reagent, its effects would be determined by the specific reactions it’s involved in .
Action Environment
The action, efficacy, and stability of [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride can be influenced by various environmental factors . These may include the reaction conditions (such as temperature and pH), the presence of other reagents, and the specific substrates it’s reacting with .
Biochemical Analysis
Biochemical Properties
[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium chloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to form stable coordination complexes with enzymes and receptors, utilizing its large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors . These interactions can modulate the activity of enzymes and receptors, affecting various biochemical pathways.
Cellular Effects
This compound has been shown to impact various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in gene expression and alterations in metabolic pathways . These effects can result in significant changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as a radical precursor via a single electron transfer (SET) mechanism, stabilizing cations formed by the loss of other leaving groups . This property allows it to modulate enzyme activity and influence gene expression. Additionally, the compound’s ability to form stable coordination complexes with enzymes and receptors contributes to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. It is important to carefully control the dosage to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s ability to form stable coordination complexes with enzymes allows it to modulate metabolic pathways and affect the overall metabolic state of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes and accumulate in specific cellular compartments. Its distribution within tissues can affect its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can affect its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
The synthesis of [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride generally involves a two-step reaction. Initially, triphenylphosphine reacts with benzyl chloride in the presence of benzotriazole and iodomethane to form [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium iodide. This intermediate is then treated with a chloride source to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the benzotriazolyl group acts as a leaving group.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents depend on the desired transformation.
Wittig Reactions: It is used as a Wittig reagent for the synthesis of alkenes from aldehydes and ketones.
Common reagents and conditions for these reactions include bases like sodium hydride or potassium tert-butoxide, and solvents such as dichloromethane or tetrahydrofuran. Major products formed from these reactions vary based on the specific reactants and conditions used.
Scientific Research Applications
[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride has a wide range of scientific research applications:
Comparison with Similar Compounds
[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride is unique due to its combination of a benzotriazolyl group and a triphenylphosphonium moiety. Similar compounds include:
1H-Benzotriazole: Known for its use as a corrosion inhibitor and UV absorber.
Triphenylphosphine: Commonly used in organic synthesis, particularly in the Wittig reaction.
Benzotriazol-1-yl-1-phosphonate Derivatives: These compounds exhibit similar reactivity and are used in phosphonylation reactions.
These compounds share some chemical properties but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
benzotriazol-1-ylmethyl(triphenyl)phosphanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3P.ClH/c1-4-12-21(13-5-1)29(22-14-6-2-7-15-22,23-16-8-3-9-17-23)20-28-25-19-11-10-18-24(25)26-27-28;/h1-19H,20H2;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEGDMCFIRPFRB-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CN2C3=CC=CC=C3N=N2)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111198-09-5 |
Source
|
Record name | [(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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